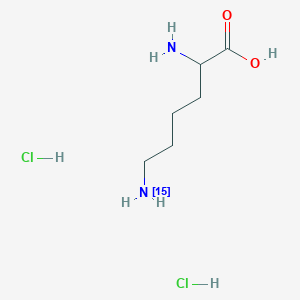
DL-Lysine-epsilon-15N dihydrochloride
Descripción general
Descripción
DL-Lysine-epsilon-15N dihydrochloride is a labelled form of DL-Lysine 2HCl . Lysine is an essential amino acid obtained from red meats and fish . It inhibits HSV growth via knocking out arginine .
Molecular Structure Analysis
The linear formula of DL-Lysine-epsilon-15N dihydrochloride is H215N (CH2)4CH (NH2)CO2H · 2HCl . The molecular weight is 220.10 .
Physical And Chemical Properties Analysis
DL-Lysine-epsilon-15N dihydrochloride is a solid . The melting point is 190 °C (lit.) .
Aplicaciones Científicas De Investigación
Metal Chelation and Enzyme Inactivation
DL-Lysine-epsilon-15N dihydrochloride, through its related compound lysinoalanine, demonstrates a strong chelating ability for metals. This chelation can lead to the inactivation of metalloenzymes by removing essential metal ions from their active sites, impacting enzyme functions such as carboxypeptidases and alcohol dehydrogenases. This suggests potential research applications in studying enzyme inhibition and metal-protein interactions (Hayashi, 1982).
Chromogenic Substrate for Enzyme Studies
Another area of application is in enzyme kinetics and assay development. Compounds structurally related to DL-Lysine-epsilon-15N dihydrochloride have been used to create chromogenic substrates for enzymes like trypsin. These substrates allow for convenient colorimetric procedures to follow enzyme activity, which is crucial for biochemical assays involving enzyme characterization and inhibitor screening (Erlanger, Kokowsky, & Cohen, 1961).
Antibacterial Activity and Mechanism Studies
The antibacterial activity of compounds such as ε-poly-L-lysine (ε-PL), which shares functional groups with DL-Lysine-epsilon-15N, provides a rich field for investigating antimicrobial mechanisms. Research into ε-PL has explored its broad-spectrum inhibition and potential applications in food preservation, medicine, and more. These studies delve into how structural changes, pH levels, and interactions with microbial cell membranes contribute to its antibacterial efficacy (Liu et al., 2020).
Stereospecific Reactions and Biochemical Pathways
Investigating the stereospecific interactions of lysine derivatives, such as the specific abstraction of the epsilon-pro-R-hydrogen of L-lysine by enzymes, offers insights into the precise biochemical pathways and enzyme specificity. Such studies contribute to our understanding of amino acid metabolism and enzyme catalysis mechanisms (Misono et al., 1990).
Histone Modification and Gene Expression
Research into the acetylation of histone proteins and its link to transcriptionally active chromatin employs lysine derivatives to study epigenetic mechanisms. These studies highlight the role of lysine acetylation in regulating gene expression and provide a framework for understanding chromatin dynamics and its impact on cellular processes (Hebbes, Thorne, & Crane-Robinson, 1988).
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-6-(15N)azanylhexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i7+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-ADOWEKEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[15NH2])CC(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669536 | |
| Record name | (N~6~-~15~N)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Lysine-epsilon-15N dihydrochloride | |
CAS RN |
204451-46-7 | |
| Record name | (N~6~-~15~N)Lysine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



acetic acid](/img/structure/B1499722.png)
![[2-Oxo-4-(trityloxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate](/img/structure/B1499723.png)
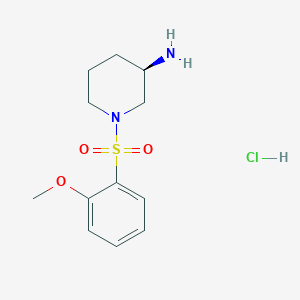
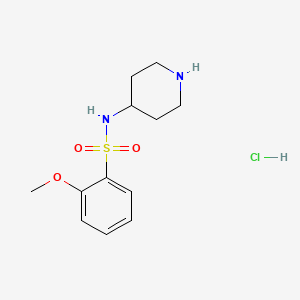
![6,7,8,9-tetrahydro-2H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3(5H)-one](/img/structure/B1499729.png)
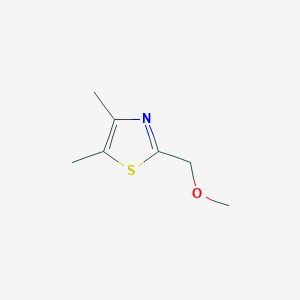

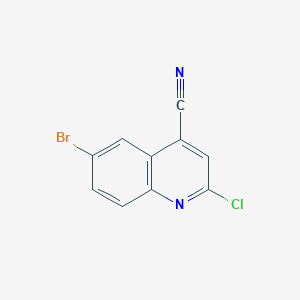
![Benzoic acid, 4-[1-[[[2,5-dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]-3-thienyl]carbonyl]amino]cyclopropyl]-, methyl ester](/img/structure/B1499736.png)

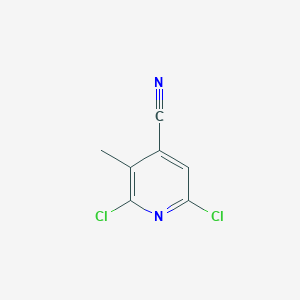
![Hexahydropyrido[2,1-c][1,4]oxazin-8(1H)-one](/img/structure/B1499749.png)

![Cyclobutanecarboxylicacid,1-[(methoxycarbonyl)amino]-](/img/structure/B1499754.png)